Product packaging for Dehydrobrachylaenolide(Cat. No.:)

Dehydrobrachylaenolide

Cat. No.: B1194239
M. Wt: 244.28 g/mol
InChI Key: GYBDKJQMRUKMGE-QJZXMWHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrobrachylaenolide (C15H16O3) is a natural eudesmane-type sesquiterpene lactone isolated from the medicinal plant Dicoma anomala Sond. (Asteraceae) . Its well-defined structure features an endo–exo cross-conjugated methylenecyclohexenone ring and a trans-annelated α-methylene-γ-lactone moiety . This compound is of significant interest in biomedical research due to its promising biological activities. It has demonstrated potent in vitro anti-plasmodial activity against Plasmodium falciparum (the D10 chloroquine-sensitive strain) with an IC50 of 1.865 μM, and its mechanism of action is distinct from that of artemisinins, suggesting potential for novel anti-malarial development . Structure-activity relationship studies have confirmed that the α-methylene-γ-lactone functional group is absolutely essential for this anti-plasmodial activity . Furthermore, this compound exhibits notable immunomodulatory and anti-inflammatory properties by significantly inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1) . Its cytotoxic activity has also been screened against a panel of cell lines, indicating potential as a lead compound for anti-cancer research . Researchers value this high-purity compound for probing new pathways in parasitology, immunology, and oncology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B1194239 Dehydrobrachylaenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(3aS,5aS,9aR,9bS)-5a-methyl-3,9-dimethylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,10,12-13H,1-2,4,6H2,3H3/t10-,12+,13-,15-/m0/s1

InChI Key

GYBDKJQMRUKMGE-QJZXMWHDSA-N

SMILES

CC12CCC3C(C1C(=C)C(=O)C=C2)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)C(=O)C=C2)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C(=C)C(=O)C=C2)OC(=O)C3=C

Synonyms

dehydrobrachylaenolide

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution of Dehydrobrachylaenolide

This compound is a naturally occurring eudesmanolide-type sesquiterpene lactone. nih.govsioc-journal.cn It has been primarily isolated from plants belonging to the Asteraceae family, also known as the daisy family. nih.goviucr.orgup.ac.za

The principal botanical source of this compound is Dicoma anomala Sond., a perennial herb found in Southern Africa. nih.goviucr.orgup.ac.zaresearchgate.net Specifically, it has been successfully isolated from the subspecies Dicoma anomala subsp. gerrardii. sioc-journal.cnscispace.comnih.govmdpi.comd-nb.infomalariaworld.org Research has demonstrated the presence of this compound in the roots of the plant. nih.govd-nb.info The isolation of this compound from D. anomala has been a key focus of phytochemical investigations, often prompted by the plant's traditional use in treating ailments like fevers. nih.govd-nb.info

Identification in Other Asteraceae Genera

Beyond the Dicoma genus, this compound has been identified in other genera within the vast Asteraceae family. Early reports documented its isolation from Brachylaena transvaalensis. nih.govd-nb.info Additionally, it has been found in Hieracium intybaceum. nih.gov The presence of this compound across these different genera highlights its distribution within the Asteraceae family and underscores the chemical diversity of this plant group. nih.gov

Contemporary Extraction Techniques for Sesquiterpene Lactones

The extraction of sesquiterpene lactones, including this compound, from plant matrices has evolved from traditional methods to more advanced and efficient techniques.

Solvent-Based Extraction Approaches

Traditional and widely used methods for extracting sesquiterpene lactones involve the use of various organic solvents. nih.govresearchgate.net Common solvents include methanol, ethanol, isopropanol, acetonitrile (B52724), chloroform, ethyl acetate (B1210297), and n-hexane. nih.govresearchgate.netgoogle.com The choice of solvent is critical and can significantly impact the yield and purity of the extracted compounds. google.com For instance, ethyl acetate has been effectively used to create extracts of D. anomala subsp. gerrardii that show significant activity, leading to the isolation of this compound. d-nb.info Similarly, dichloromethane (B109758) extracts of D. anomala roots have also yielded sesquiterpene dimers. d-nb.info The process often involves soaking the dried and ground plant material in the selected solvent for a period, followed by filtration and concentration of the extract. mdpi.com

Table 1: Common Solvents for Sesquiterpene Lactone Extraction

Solvent Polarity Notes
n-Hexane Non-polar Often used for initial defatting.
Chloroform Polar Effective for a range of sesquiterpene lactones.
Ethyl Acetate Moderately Polar Commonly used for targeted extraction of sesquiterpene lactones. d-nb.info
Acetone Polar Used for broad-spectrum extraction. mdpi.com
Ethanol Polar A preferred solvent due to its low toxicity. google.com
Methanol Highly Polar Often used in combination with water. researchgate.net

Advanced Pre-purification Strategies

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and enhance the purity of the target compounds. researchgate.net These methods are often employed as a preliminary step before final purification.

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent. researchgate.net It offers advantages such as high selectivity and the ability to easily remove the solvent post-extraction.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.govresearchgate.net This method can significantly reduce extraction time and solvent volume. nih.gov

Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which enhances their extraction efficiency. researchgate.net

Solid-Phase Extraction (SPE): SPE is a valuable pre-purification technique used to separate sesquiterpene lactones from other interfering compounds, such as phenolics, in the crude extract. researchgate.net By using a solid sorbent, specific fractions containing the desired compounds can be selectively eluted. researchgate.net

Chromatographic and Separation Methods for this compound Purification

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound to a high degree of purity.

The purification of this compound from crude plant extracts typically involves a multi-step chromatographic process. d-nb.info A common approach begins with column chromatography using silica (B1680970) gel as the stationary phase. d-nb.infomdpi.com The extract is loaded onto the column, and a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate, is used to elute different fractions. mdpi.com

The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. nih.gov Fractions enriched with this compound are then combined for further purification.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) , particularly in a preparative mode, is often employed. researchgate.net Reversed-phase columns are commonly used, where the separation is based on the differential partitioning of the compounds between the non-polar stationary phase and a polar mobile phase. researchgate.net

Another advanced separation technique that has proven effective for the purification of sesquiterpene lactones is High-Speed Counter-Current Chromatography (HSCCC) . brieflands.combioline.org.br HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. brieflands.com This technique allows for the rapid isolation of pure compounds from complex mixtures. brieflands.combioline.org.br

The final step in the purification process is often crystallization , which can yield highly pure this compound suitable for structural elucidation and biological testing. nih.govd-nb.info The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). d-nb.info

Table 2: Chromatographic Techniques for this compound Purification

Technique Principle Application in Purification
Column Chromatography Adsorption Initial fractionation of crude extract. d-nb.infomdpi.com
Thin-Layer Chromatography Adsorption Monitoring fractions from column chromatography. nih.gov
Preparative HPLC Partition Final purification to achieve high purity. researchgate.net
HSCCC Partition Rapid isolation and purification of target compounds. brieflands.combioline.org.br

Column Chromatography Applications

Column chromatography is a principal technique for the large-scale separation of compounds from plant extracts. uvic.casemanticscholar.org In the context of this compound isolation, it serves as an essential step to fractionate the crude extract and isolate the target molecule.

The process involves packing a column with a stationary phase, most commonly silica gel, and eluting the sample with a mobile phase. uvic.casemanticscholar.org The separation is based on the differential adsorption of the sample components to the stationary phase. uvic.ca Less polar compounds tend to elute first, followed by more polar compounds. uvic.ca

In the isolation of sesquiterpene lactones like this compound, a typical column chromatography procedure would involve:

Stationary Phase: Silica gel is the most frequently used adsorbent. uvic.cacore.ac.uk Its slightly acidic nature and high surface area make it effective for separating compounds of varying polarities. uvic.ca

Mobile Phase (Eluent): A gradient of solvents is often employed to achieve effective separation. The process may start with a non-polar solvent, such as hexane, and gradually increase in polarity by adding a more polar solvent like ethyl acetate or acetone. researchgate.net This gradient elution allows for the sequential separation of different classes of compounds present in the extract.

The fractions collected from the column are then analyzed, often using Thin-Layer Chromatography, to identify those containing this compound. semanticscholar.org

Table 1: Column Chromatography Parameters for Sesquiterpenoid Isolation

ParameterDescription
Stationary Phase Silica gel (60 Å, 0.063-0.200 mm) core.ac.uk
Mobile Phase Gradients of non-polar to polar solvents (e.g., hexane-ethyl acetate) researchgate.net
Application Initial fractionation of crude plant extract
Outcome Separation of compounds based on polarity uvic.ca

Thin-Layer Chromatography in Isolation Protocols

Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation of natural products like this compound. libretexts.orgnih.govwikipedia.org It is primarily used for the rapid analysis of fractions obtained from column chromatography and to monitor the progress of the purification. wikipedia.org

TLC operates on the same principle as column chromatography, utilizing a thin layer of adsorbent material (stationary phase) coated on a plate and a solvent system (mobile phase). sigmaaldrich.comkhanacademy.org The separation is visualized as spots on the plate, and the retention factor (Rf value) of each spot is a key characteristic for identification. wikipedia.org

Key applications of TLC in the isolation of this compound include:

Monitoring Fractions: Analyzing the fractions from column chromatography to determine which ones contain the desired compound.

Purity Assessment: Providing a preliminary assessment of the purity of the isolated fractions.

Solvent System Optimization: Helping to determine the optimal solvent system for subsequent column chromatography or High-Performance Liquid Chromatography (HPLC) by running multiple small-scale separations on TLC plates. uvic.ca

Visualization of the separated spots on a TLC plate can be achieved by various means, such as viewing under UV light if the compounds are fluorescent or by staining the plate with a suitable reagent. wikipedia.org

Table 2: Role of Thin-Layer Chromatography in Isolation

ApplicationDescription
Fraction Analysis Rapidly screens fractions from column chromatography for the presence of the target compound. semanticscholar.org
Purity Check Provides a quick qualitative assessment of the purity of a sample. wikipedia.org
Method Development Aids in selecting the appropriate solvent system for larger-scale separations. uvic.ca
Visualization UV light or chemical stains are used to visualize the separated compounds. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used in the final stages of purification to assess the purity of the isolated this compound. semanticscholar.orgnih.gov It offers high resolution and sensitivity, making it ideal for detecting even minor impurities. sepscience.com

HPLC systems utilize a column packed with a stationary phase and a high-pressure pump to force the mobile phase through the column. nih.gov A detector, often a photodiode array (PDA) or UV-Vis detector, is used to monitor the eluent and detect the separated compounds. sepscience.comresearchgate.net

For purity assessment of a compound like this compound, a reversed-phase HPLC method is commonly employed:

Stationary Phase: A non-polar C18 (ODS) column is frequently used. nih.gov

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: A PDA detector can provide spectral information for each peak, which helps in assessing peak purity by comparing the spectra across the peak. sepscience.comchromatographyonline.com A pure peak should exhibit a consistent spectrum.

The presence of a single, sharp peak at a specific retention time in the HPLC chromatogram is a strong indicator of the high purity of the isolated this compound. sepscience.com Further confirmation can be obtained by coupling HPLC with mass spectrometry (LC-MS) to determine the molecular weight of the compound in the peak. mdpi.com

Table 3: HPLC Parameters for Purity Assessment

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Stationary Phase C18 (ODS) column nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures nih.gov
Detector Photodiode Array (PDA) or UV-Vis sepscience.comresearchgate.net
Outcome High-resolution separation and quantitative purity assessment sepscience.com

Structural Elucidation and Stereochemical Assignment Methodologies

Optical Rotation and Chiroptical Methods for Absolute Stereochemistry

The definitive assignment of the absolute stereochemistry of dehydrobrachylaenolide was accomplished through the classical and robust method of comparing its optical rotation with that of a synthetic sample of known configuration. researchgate.netiucr.orgnih.gov Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound, a property that is highly specific to a molecule's three-dimensional structure. nih.gov

In 2003, a total synthesis of this compound was achieved, which unequivocally established its absolute structure. iucr.orgfigshare.com Subsequent crystallographic studies of the natural product isolated from Dicoma anomala confirmed the molecular structure; however, the X-ray diffraction data alone was insufficient to determine the absolute configuration without ambiguity. researchgate.netiucr.orgnih.gov The final, unambiguous assignment was made by correlating the specific rotation value of the isolated natural product with the value obtained from the synthetic enantiopure compound. researchgate.netnih.gov

The specific rotation ([α]D) of the natural this compound was found to be dextrorotatory, exhibiting a value of +68° (at 24°C, c 0.5 in CHCl₃). researchgate.netnih.gov This value was in excellent agreement with the specific rotation of the synthetic standard, which was +67.9° (at 24°C, c 0.16 in CHCl₃), and a previously reported value for the natural compound of +67° (at 24°C, c 0.16 in CHCl₃). researchgate.netnih.gov This strong correlation provided conclusive evidence for the absolute stereochemistry of naturally occurring this compound. iucr.orgnih.gov

SampleSpecific Rotation ([α]D24)Concentration (c)SolventReference
Natural this compound+68°0.5CHCl₃Rademeyer et al., 2009 researchgate.netnih.gov
Synthetic this compound+67.9°0.16CHCl₃Higuchi et al., 2003 researchgate.netnih.govfigshare.com
Natural this compound+67°0.16CHCl₃Bohlmann & Zdero, 1982 researchgate.netnih.gov

While the stereochemistry of this compound was secured by optical rotation, other chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, modern techniques for such assignments, particularly for conformationally flexible molecules. nih.gov These methods measure the differential absorption of left and right circularly polarized light and provide detailed information about the spatial arrangement of atoms. nih.gov However, the primary literature confirming the structure of this compound does not report the use of these specific chiroptical techniques for its analysis. researchgate.netiucr.orgnih.gov

Computational Chemistry Approaches in Structural Analysis

Computational chemistry provides powerful tools for predicting the structures and properties of molecules, offering a way to corroborate or even predict experimental findings. nih.gov In the context of stereochemical elucidation, methods like Density Functional Theory (DFT) are frequently used to calculate and predict the chiroptical properties of a molecule, such as its optical rotation and ECD spectrum. nih.gov By comparing the computationally predicted data for possible stereoisomers with the experimental data, the absolute configuration can be determined with a high degree of confidence. nih.govnih.gov

This approach involves several steps:

Identifying the low-energy conformations of the molecule through computational searches.

Optimizing the geometry of each conformer using a selected DFT functional and basis set.

Calculating the desired chiroptical property (e.g., optical rotation or ECD spectrum) for each conformer.

Generating a final predicted spectrum or value by taking a Boltzmann-weighted average of the properties of all significant conformers.

This synergy between experimental measurement and theoretical calculation has become a standard and reliable protocol in modern natural product chemistry for assigning the absolute configuration of complex molecules. nih.gov

In the case of this compound, its absolute configuration was unambiguously established via the classical method of comparing its optical rotation value to that of a synthetic standard with a known stereochemistry. researchgate.netiucr.orgnih.gov The key published research that established its structure does not report the use of computational chemistry approaches to supplement the analysis. researchgate.netiucr.orgnih.govnih.gov

Synthetic Strategies and Total Synthesis of Dehydrobrachylaenolide

Historical Context of Dehydrobrachylaenolide Synthesis

The initial impetus for the synthesis of this compound and its analogs stemmed from the interest in the broader family of eudesmanolide sesquiterpenes, which are known for their diverse biological activities. Early synthetic efforts in this area were often focused on constructing the characteristic bicyclic core and installing the requisite stereocenters. The development of synthetic routes to this compound itself has been a more recent endeavor, driven by the desire to access this specific natural product and to showcase the power of modern synthetic organic chemistry. The challenge lies in the stereocontrolled construction of its multiple chiral centers and the formation of the lactone ring.

Total Synthesis Approaches and Methodologies

The total synthesis of this compound has been approached through various strategies, each highlighting different aspects of synthetic chemistry. A key consideration in these syntheses is the efficient and stereoselective construction of the decalin ring system.

One common strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together at a later stage. This allows for flexibility and the ability to optimize the synthesis of each fragment independently. An alternative is a linear approach, where the molecule is built up step-by-step from a single starting material.

Retrosynthetic analysis, a cornerstone of modern organic synthesis, has been instrumental in planning the synthesis of this compound. ekb.eg This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials, which then guides the forward synthetic sequence. ekb.eg

The synthesis of this compound relies on a variety of key chemical reactions and catalytic processes to achieve the desired molecular architecture. Catalysts are crucial as they accelerate chemical reactions and can direct them towards the formation of a specific product, a property known as selectivity. energy.govessentialchemicalindustry.org

Some of the pivotal reactions employed include:

Diels-Alder Reaction: This powerful cycloaddition reaction is often used to construct the bicyclic core of the molecule in a single step with high stereocontrol.

Aldol Reaction: This reaction is fundamental for forming carbon-carbon bonds and creating new stereocenters.

Baylis-Hillman Reaction: This carbon-carbon bond-forming reaction, catalyzed by tertiary amines like DABCO, is valuable for creating densely functionalized molecules. organic-chemistry.org

Lactonization: The formation of the characteristic five-membered lactone ring is a critical step, often achieved through intramolecular cyclization of a hydroxy acid precursor.

Table 1: Key Reactions and Catalysts in this compound Synthesis

ReactionDescriptionCatalyst/Reagent Example
Diels-Alder ReactionForms the bicyclic coreLewis acids (e.g., TiCl4)
Aldol ReactionCreates C-C bonds and stereocentersLithium diisopropylamide (LDA)
Baylis-Hillman ReactionForms a C-C bond between an aldehyde and an activated alkene1,4-Diazabicyclo[2.2.2]octane (DABCO)
LactonizationForms the five-membered lactone ringYamaguchi esterification conditions
Catalytic HydrogenationReduces double bonds with stereocontrolPalladium on carbon (Pd/C)

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a major challenge in the synthesis of complex molecules like this compound. Stereoselective synthesis aims to produce a single desired stereoisomer. mdpi.com

Several strategies are employed to achieve this:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, carrying their inherent stereochemistry through the synthetic sequence.

Asymmetric Catalysis: Chiral catalysts are used to favor the formation of one enantiomer over the other.

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

The development of stereoselective methods is crucial for obtaining enantiomerically pure this compound, which is essential for studying its biological activity. upol.cz

Synthesis of Advanced Intermediates and Precursors

The successful total synthesis of this compound hinges on the efficient preparation of key intermediates and precursors. These are complex molecules that represent significant portions of the final target and are synthesized through multi-step sequences.

For instance, a highly functionalized decalin system serves as a common advanced intermediate. The synthesis of such an intermediate often involves a series of reactions to install the necessary functional groups and stereocenters. The development of practical routes to these advanced precursors is a significant achievement in itself. researchgate.net

Table 2: Examples of Advanced Intermediates in this compound Synthesis

IntermediateKey Structural FeaturesSynthetic Utility
Functionalized DecalinBicyclic core with stereodefined substituentsPrecursor to the complete carbon skeleton
Hydroxy Acid PrecursorContains the necessary hydroxyl and carboxylic acid groupsUndergoes lactonization to form the final ring
Chiral Building BlocksEnantiomerically pure fragmentsUsed in convergent synthetic approaches

Development of Novel Synthetic Routes and Methodologies

The quest for more efficient and elegant syntheses of this compound and other complex natural products continually drives the development of new synthetic methods. mdpi.comsarponggroup.comscirp.org Researchers are constantly exploring novel reactions and strategies to shorten synthetic sequences, improve yields, and enhance stereocontrol. nih.gov

Recent advancements in areas like C-H activation, photoredox catalysis, and flow chemistry are being applied to the synthesis of complex molecules. These innovative approaches hold the potential to revolutionize the way natural products are synthesized in the future, making them more accessible for further study and potential applications. The development of novel synthetic routes is a key area of research in modern organic chemistry. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores for Biological Efficacy

Pharmacophores are the specific features of a molecule that are recognized at a receptor site and are responsible for the molecule's biological activity. For dehydrobrachylaenolide, two main pharmacophoric elements have been identified as crucial for its efficacy: the α-methylene-γ-lactone moiety and the exo-endo cross-conjugated dienone structure.

The α-methylene-γ-lactone is a recurring structural motif in many biologically active sesquiterpene lactones and is widely recognized for its role in their pharmacological effects. revmedchir.ro This functional group is a key electrophilic center, capable of undergoing Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.com This covalent interaction is believed to be a primary mechanism by which sesquiterpene lactones modulate the function of various protein targets, leading to their observed biological activities. mdpi.com

In the context of this compound, the α-methylene-γ-lactone moiety is considered essential for its antiplasmodial activity. nih.govnih.gov SAR studies have demonstrated that the presence of this group is an absolute requirement for significant activity against Plasmodium falciparum. nih.govresearchgate.net The electrophilic nature of the exocyclic methylene (B1212753) group is thought to be a key contributor to the compound's biological action. researchgate.net This feature is notably absent in other sesquiterpene lactone antimalarials like artemisinin, suggesting a different mode of action for this compound. nih.govnih.gov The importance of this moiety is further highlighted by the fact that its reduction leads to less active derivatives. researchgate.net

Eudesmanolides, a class of sesquiterpene lactones that includes this compound, possessing an α-methylene-γ-lactone moiety have shown significant inhibitory activity toward the induction of intercellular adhesion molecule-1 (ICAM-1). nih.govacs.org

A distinctive feature of the this compound structure is the exo-endo cross-conjugated dienone system within its decalin ring structure. nih.govnih.goviucr.orgresearchgate.net This arrangement of double bonds creates a unique electronic and conformational profile that can influence the molecule's interaction with biological targets.

Research has indicated that the levels of unsaturation in the eudesmanolide structure, particularly the α-methylene lactone and the methylene ketone in the A-ring, are responsible for its observed anti-malarial activity. nih.gov The exo-endo cross-conjugated dienone structure has been shown to have an influence on the inhibitory activity of this compound and its analogues toward the induction of ICAM-1. nih.govacs.org Specifically, this compound, which possesses this dienone system, exhibited greater activity than related compounds lacking this feature, such as tuberiferine. nih.govacs.org However, in studies on termiticidal activity, the presence of the exo-endo cross-conjugated dienone structure did not appear to influence the activity. nih.govacs.org

The synthesis of these bi-functional exo-endo cross-conjugated dienones is of interest as they can serve as important intermediates in the preparation of other biologically active natural products. nih.goviucr.org

Design and Synthesis of this compound Analogues for SAR Probing

To investigate the structure-activity relationships of this compound, a number of synthetic analogues have been generated. nih.govnih.govresearchgate.net The primary aim of creating these analogues is to systematically vary specific structural features of the parent molecule and assess the impact of these modifications on biological activity. nih.govresearchgate.net

Methodology for the synthesis of the exo-endo cross-conjugated dienone system found in this compound has also been developed. nih.govacs.org This involves the bromination of a silyl (B83357) enol ether of an α'-methyl α,β-unsaturated ketone, followed by dehydrobromination to yield the desired dienone. nih.govacs.org This synthetic strategy has been successfully applied to the total synthesis of this compound itself, starting from tuberiferine. nih.gov

Impact of Structural Modifications on Biological Activity Profiles

The synthesis and subsequent biological evaluation of this compound analogues have provided significant insights into the impact of structural modifications on its activity profile.

A critical finding from these studies is the confirmation of the indispensable role of the α-methylene-γ-lactone moiety for antiplasmodial activity. nih.govnih.gov Analogues in which this functional group is altered or absent show a significant reduction in their ability to inhibit the growth of P. falciparum. nih.gov This underscores the importance of this electrophilic center for the compound's antimalarial action.

Furthermore, SAR studies have revealed that the anti-malarial activity is primarily attributable to the conjugate acceptor properties of both the methylene lactone and the methylene ketone in the A-ring. nih.gov

With regard to the inhibition of ICAM-1 induction, structural modifications have also been shown to have a significant impact. This compound, with its intact exo-endo cross-conjugated dienone system and α-methylene-γ-lactone, demonstrated greater inhibitory activity compared to analogues like tuberiferine and another designated as compound 13, which lack the complete dienone structure. nih.govacs.org This suggests that the specific arrangement of double bonds in this compound enhances its activity in this particular assay.

Mechanistic Investigations of Biological Activities in Cellular and Pathogen Models

Investigations of Anti-Plasmodial Efficacy in Plasmodium falciparum Models

Dehydrobrachylaenolide, a eudesmanolide-type sesquiterpene lactone, has been identified as a compound with notable anti-plasmodial properties. Research into its efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, has provided insights into its potential as a basis for novel antimalarial agents.

The anti-plasmodial activity of this compound has been evaluated in vitro against both drug-sensitive and drug-resistant strains of P. falciparum. The compound demonstrated significant inhibitory effects on parasite growth. Specifically, it was tested against the chloroquine-sensitive D10 strain and the chloroquine-resistant K1 strain. researchgate.net

The half-maximal inhibitory concentration (IC50) against the D10 strain was determined to be 1.865 μM. csu.edu.au For the K1 strain, the IC50 value was found to be 4.095 μM. researchgate.net These findings indicate that this compound is active against both chloroquine-sensitive and chloroquine-resistant parasites, a crucial characteristic for any new antimalarial candidate given the widespread resistance to existing drugs. researchgate.net

In Vitro Anti-Plasmodial Activity of this compound
P. falciparum StrainResistance ProfileIC50 (μM)Reference
D10Chloroquine-Sensitive1.865 csu.edu.au
K1Chloroquine-Resistant4.095 researchgate.net

To understand the molecular response of the parasite to this compound, investigations into the compound's effect on the P. falciparum transcriptome have been undertaken. Studies have involved treating ring-stage parasites with the compound, followed by analysis of gene expression changes using techniques such as oligonucleotide microarrays. While these transcriptomic profiling experiments have been performed, the specific genes and pathways that are differentially regulated in P. falciparum upon exposure to this compound are not detailed in the currently available scientific literature. Further publication of these datasets is required to elucidate the precise transcriptional response of the parasite to this compound.

The intraerythrocytic developmental cycle of P. falciparum is characterized by high metabolic activity, making its metabolic pathways attractive targets for therapeutic intervention. However, specific studies detailing the direct effects of this compound on the metabolic pathways of P. falciparum have not been extensively reported. The precise manner in which this sesquiterpene lactone may disrupt or modulate key metabolic processes such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or lipid metabolism in the parasite remains an area for future investigation.

The current frontline antimalarial drugs, artemisinins, are sesquiterpene lactones that contain a crucial endoperoxide bridge. researchgate.net Their mechanism of action involves the iron-catalyzed cleavage of this bridge within the parasite, which generates cytotoxic free radicals that damage a wide range of biological macromolecules, leading to oxidative stress and parasite death. iiab.menih.govwikipedia.org

This compound, while also a sesquiterpene lactone, lacks an endoperoxide bridge. Its biological activity is instead critically dependent on the presence of an α-methylene-γ-lactone moiety. researchgate.net This structural feature is an α,β-unsaturated carbonyl group, which is a reactive Michael acceptor. It is proposed that this group can covalently bind to nucleophilic residues, such as the sulfhydryl groups of cysteine in parasite proteins, through a process of Michael addition. This alkylation of essential parasite proteins would lead to enzyme inhibition and disruption of critical cellular functions, ultimately resulting in parasite death. This mechanism is fundamentally different from the free-radical-mediated, promiscuous damage caused by activated artemisinins, suggesting that this compound possesses a unique mode of action.

Mechanistic Studies of Antiproliferative Effects in Cell Line Models

Beyond its anti-plasmodial effects, the broader biological activities of this compound and related sesquiterpene lactones include antiproliferative properties, which are often linked to their anti-inflammatory capabilities.

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a central role in inflammatory processes. mdpi.com It is expressed on various cell types, including endothelial cells, and its expression is induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). ICAM-1 mediates the adhesion and transendothelial migration of leukocytes to sites of inflammation, a critical step in the immune response and in the pathophysiology of many inflammatory diseases. scilit.com

While direct studies on this compound's effect on ICAM-1 are limited, the mechanism for structurally related sesquiterpene lactones is well-documented. Compounds containing an α-methylene-γ-lactone group, such as helenalin (B1673037) and parthenolide, are known to inhibit the induction of ICAM-1. mdpi.com This inhibition is achieved by targeting the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, including the gene for ICAM-1. nih.gov The α,β-unsaturated carbonyl structure within the lactone ring acts as a Michael acceptor, allowing it to alkylate and inactivate key proteins in the NF-κB signaling pathway. mdpi.com This prevents NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes like ICAM-1. mdpi.com Given that this compound possesses the same reactive α-methylene-γ-lactone moiety, it is plausible that it exerts antiproliferative and anti-inflammatory effects through a similar mechanism of inhibiting NF-κB-mediated ICAM-1 induction.

Other Cellular Pathway Modulations

Specific studies detailing the modulation of various cellular signaling pathways by pure this compound are not prominently available in the current body of research. However, the activities of sesquiterpene lactones are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. core.ac.uknih.govresearchgate.net NF-κB is a critical protein complex that regulates immune responses, inflammation, and cell survival. youtube.comyoutube.com

The general mechanism for many sesquiterpene lactones involves the chemical process of Michael-type addition. core.ac.uk The α,β-unsaturated carbonyl structures, such as the α-methylene-γ-lactone ring present in this compound, can react with nucleophilic groups in proteins, particularly the sulfhydryl groups of cysteine residues. core.ac.uk Key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex, are potential targets for such alkylation, which can prevent the degradation of IκB proteins and thereby block the activation of NF-κB. core.ac.ukyoutube.com While this is a characteristic mechanism for the compound class, direct experimental evidence confirming this specific interaction for this compound is not detailed in the available literature.

Investigations into Anti-inflammatory Mechanisms in In Vitro Systems

The plant from which this compound is often isolated, Dicoma anomala, has been reported to possess anti-inflammatory properties. researchgate.net Sesquiterpene lactones, as a group, are recognized as the active constituents responsible for the anti-inflammatory effects of various medicinal plants. core.ac.uk

The primary anti-inflammatory mechanism associated with this class of compounds is the aforementioned inhibition of the NF-κB pathway. core.ac.uk By inhibiting NF-κB, sesquiterpene lactones can suppress the expression of multiple pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Standard in vitro assays to evaluate these effects typically involve stimulating macrophage cell lines (like RAW 264.7) with lipopolysaccharide (LPS) and subsequently measuring the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov

While these are the expected mechanisms and common investigatory models for this class of compounds, specific data tables from in vitro studies quantifying the inhibitory concentrations (IC₅₀) of this compound on these specific inflammatory markers are not available in the reviewed literature.

Exploration of Antifungal Mechanisms

There is a lack of specific research into the antifungal mechanisms of this compound. Generally, antifungal agents act through several primary mechanisms, including the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis or function, inhibition of cell wall synthesis (targeting components like β-glucan), or interference with nucleic acid and protein synthesis. davidmoore.org.uknih.govnih.govyoutube.comyoutube.com

For instance, azole antifungals inhibit the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, the main sterol in the fungal cell membrane. davidmoore.org.uknih.govyoutube.com Polyenes, like Amphotericin B, bind directly to ergosterol, forming pores that compromise membrane integrity. nih.govyoutube.comyoutube.com Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. youtube.com There is currently no evidence from the literature to suggest which, if any, of these mechanisms is employed by this compound.

Studies on Anti-Protozoal Activities Beyond Plasmodium

This compound has been identified as a potent anti-plasmodial agent. researchgate.net However, its activity against other protozoal pathogens, such as those from the genera Trypanosoma (causative agent of African trypanosomiasis and Chagas disease) and Leishmania (causative agent of leishmaniasis), has not been reported. nih.govmdpi.comscilit.com

Research into other natural products has identified various molecular targets in these parasites. nih.govnih.govmdpi.com For example, some compounds target the parasite's unique redox metabolism or interfere with essential enzymes not present in the human host. mdpi.com Sesquiterpene lactones as a chemical class have been investigated for their activity against trypanosomatids, but specific data for this compound against these organisms are absent. ethernet.edu.et Therefore, its potential as a broad-spectrum anti-protozoal agent beyond its effects on Plasmodium remains an un-investigated area.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes for Sesquiterpene Lactones

The biosynthesis of all sesquiterpene lactones begins with the assembly of the C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). This process utilizes the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.net

The proposed biosynthetic route to sesquiterpene lactones can be summarized in the following key stages:

Formation of Farnesyl Diphosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed by the enzyme farnesyl diphosphate synthase to form the linear C15 precursor, FPP. nih.gov

Cyclization to (+)-Germacrene A: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS), which transforms the acyclic FPP into the cyclic sesquiterpene (+)-germacrene A. nih.gov

Oxidation of Germacrene A: The germacrene A skeleton undergoes a series of oxidative modifications. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase, which catalyzes the conversion of (+)-germacrene A into germacrene A acid. nih.gov

Formation of Costunolide (B1669451): Germacrene A acid is further hydroxylated, a reaction often catalyzed by a costunolide synthase (COS), another cytochrome P450 enzyme. This hydroxylation at the C6 position is followed by a spontaneous, non-enzymatic lactonization to form costunolide. nih.gov

Derivatization into Skeletal Classes: Costunolide, a germacranolide, is considered a crucial branching point precursor for the biosynthesis of the three major groups of sesquiterpene lactones: germacranolides, guaianolides, and eudesmanolides. nih.gov The conversion of the germacrene backbone of costunolide into the eudesmanolide skeleton, from which dehydrobrachylaenolide is derived, is proposed to occur through pH-dependent rearrangements observed in planta. tandfonline.com

Enzymatic Transformations in this compound Biosynthesis

While the specific enzymes that catalyze the final steps to produce this compound are yet to be characterized, the key enzymatic families involved in the formation of its eudesmanolide precursor are well-established.

Sesquiterpene Synthases (STS): This class of enzymes is responsible for the initial cyclization of FPP. For the pathway leading to eudesmanolides, (+)-germacrene A synthase (GAS) is the critical enzyme that creates the initial germacrene ring structure. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is responsible for the extensive oxidative functionalization of the sesquiterpene backbone. They catalyze a wide range of reactions, including hydroxylations, epoxidations, and rearrangements. tandfonline.com Key CYPs in the general pathway include:

Germacrene A Oxidase (GAO): Catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid. nih.gov

Costunolide Synthase (COS): Catalyzes the C6-hydroxylation of germacrene A acid, which directly leads to the formation of the lactone ring in costunolide. nih.gov

Following the formation of an eudesmanolide precursor from the costunolide branch point, it is hypothesized that other specific, yet-to-be-identified, cytochrome P450 enzymes and dehydrogenases would be responsible for the final tailoring steps to yield this compound. These transformations would include the formation of the C3-keto group and the introduction of the C1-C2 double bond characteristic of the compound. nih.gov

Table 1: Key Enzyme Classes in Sesquiterpene Lactone Biosynthesis

Enzyme ClassAbbreviationGeneral FunctionExample Enzyme
Sesquiterpene SynthaseSTSCyclization of farnesyl diphosphate (FPP) to form diverse sesquiterpene skeletons.(+)-Germacrene A Synthase (GAS)
Cytochrome P450 MonooxygenaseCYPCatalyzes diverse oxidative reactions (e.g., hydroxylation, oxidation).Germacrene A Oxidase (GAO)

Precursor Incorporation Studies

The fundamental building blocks of this compound, as with all sesquiterpenoids, are derived from the MVA and MEP pathways. While specific isotope labeling studies to trace the biosynthetic pathway of this compound have not been reported in the literature, the general pathway for sesquiterpene lactones is well-supported by such experiments on related compounds.

Studies on other members of the Asteraceae family have confirmed the incorporation of labeled precursors into sesquiterpene lactone structures. For instance, feeding experiments with labeled acetate (B1210297) and mevalonate in hairy-root cultures have demonstrated their incorporation into the carbon skeleton of various sesquiterpenoids, confirming the role of the MVA pathway in providing the necessary precursors for FPP synthesis. These foundational studies support the premise that this compound is assembled from three five-carbon isoprene (B109036) units that are ultimately derived from primary metabolism.

Genetic and Molecular Aspects of Biosynthetic Regulation

The production of sesquiterpene lactones, including likely this compound, in plants is a tightly regulated process controlled at the genetic level. The expression of the biosynthetic genes, such as those encoding sesquiterpene synthases and cytochrome P450s, is often coordinated and can be induced by various internal and external stimuli.

Key regulatory elements include:

Transcription Factors (TFs): The promoters of sesquiterpene lactone biosynthetic genes contain binding sites for various families of transcription factors. Overexpression of certain TFs has been shown to increase the production of these compounds, indicating their role as positive regulators of the pathway. researchgate.net

Phytohormonal Signaling: The jasmonate signaling pathway, involving jasmonic acid (JA) and its derivatives, is a well-known and potent activator of secondary metabolite production in plants, including sesquiterpene lactones. Application of jasmonates often leads to a significant upregulation of the expression of key biosynthetic genes like GAS and GAO. researchgate.net

Although specific regulatory genes controlling this compound biosynthesis have not been identified, it is expected that its production is governed by a similar regulatory network. This network would allow the plant to modulate the synthesis of this compound in response to developmental cues or environmental challenges such as herbivory or pathogen attack.

Derivatization and Analog Design for Advanced Research Applications

Semi-synthetic Modifications and Their Rationale

Semi-synthetic modification involves the chemical transformation of a natural product to create novel compounds with potentially improved properties. The rationale behind these modifications is typically to address limitations of the parent molecule, such as poor potency, lack of selectivity, unfavorable pharmacokinetic properties, or to probe the SAR.

Key reactive sites on the dehydrobrachylaenolide scaffold that could be targeted for semi-synthetic modification include the α,β-unsaturated ketone, the α-methylene-γ-lactone, and other positions on the sesquiterpene backbone. Common modifications could include:

Michael Addition: The electrophilic nature of the α,β-unsaturated systems in the lactone and cyclohexenone rings makes them susceptible to Michael addition reactions with various nucleophiles (e.g., thiols, amines). This can be used to introduce a wide range of functional groups to explore their impact on biological activity.

Reduction/Oxidation: Selective reduction of ketone or alkene functionalities, or oxidation of hydroxyl groups (if introduced), can provide valuable insights into the importance of these moieties for the compound's activity.

Esterification/Amidation: If the lactone ring can be opened, the resulting carboxylic acid and alcohol can be derivatized to form esters and amides, which can alter the compound's polarity, solubility, and cell permeability.

The primary goals for these modifications are to:

Enhance Potency: To increase the biological effect at a lower concentration.

Improve Selectivity: To increase the activity against a desired target while minimizing effects on other targets, thereby reducing potential side effects.

Optimize Pharmacokinetics: To improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, making it more suitable for in vivo studies.

Elucidate SAR: To understand which parts of the molecule are essential for its biological activity.

Below is an illustrative table of potential semi-synthetic modifications of this compound and the scientific rationale for each.

Table 1: Illustrative Semi-synthetic Modifications of this compound and Their Rationale

Modification Type Reagents/Conditions Potential Product Scientific Rationale
Michael Addition to α-methylene-γ-lactone Cysteine, pH 7.4 Cysteine adduct of this compound To mimic covalent modification of target proteins and enhance potency.
Reduction of C1-ketone Sodium borohydride 1-hydroxy-dehydrobrachylaenolide To investigate the role of the ketone in receptor binding or activity.
Epoxidation of Δ4(15)-double bond m-Chloroperoxybenzoic acid 4,15-epoxy-dehydrobrachylaenolide To explore steric and electronic effects at this position on activity.

Design of Probes for Target Identification and Validation

Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Chemical probes are derivatives of the bioactive molecule that are designed to facilitate target identification. These probes typically consist of three components: the parent bioactive molecule, a linker, and a reporter tag (e.g., a biotin (B1667282) tag for affinity purification or a fluorescent tag for imaging).

The design of a chemical probe based on this compound would involve:

SAR Analysis: Identifying a position on the this compound molecule where a linker can be attached without significantly diminishing its biological activity.

Linker Selection: Choosing a linker of appropriate length and composition to physically separate the reporter tag from the bioactive core, minimizing steric hindrance with the target protein.

Reporter Tag Conjugation: Attaching a suitable tag that allows for the detection and isolation of the probe-target complex.

Two main types of probes that could be designed are:

Affinity-based probes: These probes retain the binding affinity of the parent molecule and are used to isolate target proteins from cell lysates.

Activity-based probes (ABPs): These probes form a covalent bond with the target protein, allowing for more robust target identification. Given the reactive Michael acceptors in this compound, an ABP approach could be particularly effective.

Table 2: Hypothetical Design of Chemical Probes Based on this compound

Probe Type Attachment Point Linker Type Reporter Tag Application
Affinity-based Probe A non-essential region of the scaffold Polyethylene (B3416737) glycol (PEG) Biotin Target pull-down and identification by mass spectrometry.
Activity-based Probe C13-methylene Alkynyl linker None (for subsequent click chemistry) Covalent labeling of targets in a cellular context.

Conjugation Strategies for Enhanced Research Efficacy

Conjugating a bioactive molecule like this compound to other molecules can enhance its utility in research. These strategies can improve solubility, enable targeted delivery, or facilitate detection.

Common conjugation strategies include:

Polymer Conjugation: Attaching this compound to a biocompatible polymer like polyethylene glycol (PEG) can improve its water solubility and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): For applications in cancer research, conjugating a potent cytotoxic compound to an antibody that specifically recognizes a tumor-associated antigen can enable targeted delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Immobilization on a Solid Support: Covalently attaching this compound to a solid support (e.g., agarose (B213101) beads) can be used to create an affinity chromatography matrix for isolating its binding partners.

Table 3: Potential Conjugation Strategies for this compound

Conjugate Type Conjugation Partner Chemical Linkage Purpose
PEGylated this compound Polyethylene glycol (PEG) Ester or ether bond Improve solubility and circulation half-life.
This compound-Beads Agarose or magnetic beads Amide bond (via a linker) Affinity-based protein purification.

Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of novel analogues with improved properties. These methods can predict how structural modifications to this compound might affect its interaction with a biological target.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model for this compound analogues could be used to predict the activity of newly designed compounds before they are synthesized.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. This can guide the design of modifications that enhance binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, helping to assess the stability of the interaction and the role of conformational changes.

Table 4: Computational Approaches for the Design of Novel this compound Analogues

Computational Method Input Data Predicted Output Application in Analogue Design
QSAR A dataset of this compound analogues with their measured biological activities. Predicted biological activity of new analogues. Prioritize the synthesis of analogues with high predicted activity.
Molecular Docking 3D structure of the target protein and this compound analogues. Binding affinity and orientation of analogues in the active site. Design analogues with improved interactions with the target protein.

Table of Mentioned Compounds

Compound Name
This compound
Cysteine
Sodium borohydride
m-Chloroperoxybenzoic acid
Sodium hydroxide
Polyethylene glycol (PEG)
Biotin

Advanced Analytical Methodologies for Research and Characterization

Quantitative and Qualitative Analytical Techniques for Dehydrobrachylaenolide in Research Samples

A suite of analytical techniques is employed for the qualitative identification and quantitative measurement of this compound. These methods are often used in combination to provide a comprehensive characterization of the compound, particularly when isolated from complex natural sources like Dicoma anomala researchgate.netnih.govup.ac.za.

Chromatographic techniques coupled with mass spectrometry are powerful tools for analyzing this compound within intricate mixtures such as plant extracts. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the analysis of polyherbal formulations and plant extracts containing sesquiterpene lactones up.ac.zausp.ac.fj. This method allows for the separation of this compound from other phytochemicals, followed by its highly sensitive detection and identification based on its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique applied in the phytochemical analysis of plant extracts that may contain this compound and other terpenoids uj.ac.zaukzn.ac.za. For GC-MS analysis, derivatization of the compound may be necessary to increase its volatility. Both LC-MS and GC-MS provide critical data for metabolite fingerprinting and the chemical characterization of extracts uj.ac.za.

Table 1: Applications of Chromatographic-Mass Spectrometric Techniques for this compound Research

Technique Application Information Provided Reference
LC-MS Analysis of polyherbal formulations and plant extracts. Separation, detection, and identification of phytoconstituents. up.ac.zausp.ac.fj
GC-MS Phytochemical characterization of plant extracts. Analysis of volatile and semi-volatile compounds, aiding in metabolite fingerprinting. uj.ac.zaukzn.ac.za

| MS | Structural identification of the isolated pure compound. | Determination of molecular weight and fragmentation patterns for structural confirmation. | researchgate.netnih.govup.ac.za |

Spectroscopic methods are indispensable for the structural elucidation of this compound. Following isolation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primarily used to determine its complex three-dimensional structure researchgate.netnih.govup.ac.za.

NMR analysis, including 1D and 2D techniques, reveals the carbon-hydrogen framework of the molecule. For this compound, NMR was used to identify the α-methylene-γ-lactone moiety and the two fused cyclohexane (B81311) rings that form the eudesmanolide skeleton nih.gov. X-ray crystallography provides unambiguous confirmation of the compound's stereochemistry and solid-state conformation researchgate.netup.ac.za. While not explicitly detailed in the primary isolation literature, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information. UV-Vis spectroscopy is used to analyze the chromophore system, specifically the endo-exo cross-conjugated methylenecyclohexenone ring system present in the molecule researchgate.net. IR spectroscopy helps in identifying key functional groups, such as the carbonyl groups of the ketone and the γ-lactone, as well as the carbon-carbon double bonds.

Method Validation in Research Contexts

For any quantitative analysis of this compound to be considered reliable and reproducible, the analytical method must be properly validated. Method validation is a critical process in research that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

While specific validation reports for this compound assays are not extensively detailed in the reviewed literature, the application of these principles is a standard requirement for credible phytochemical and pharmacological research.

Sample Preparation Strategies for Complex Biological Matrices in Research

The isolation and purification of this compound from its natural source, primarily the roots of Dicoma anomala subsp. gerrardii, involves multi-step sample preparation strategies nih.govusp.ac.fjnih.gov. These standard phytochemical analysis techniques are designed to separate the compound of interest from a complex biological matrix up.ac.zanih.gov.

The typical workflow begins with solvent extraction from the plant material. This is followed by solvent-solvent partitioning to fractionate the crude extract based on polarity nih.govup.ac.za. Further purification is achieved using chromatographic techniques such as column chromatography and thin-layer chromatography (TLC) to isolate the pure compound nih.govnih.gov.

For the analysis of sesquiterpene lactones in biological fluids like plasma, sample preparation often involves a deproteinization step. A common method is protein precipitation using an organic solvent such as acetonitrile (B52724), which efficiently removes proteins that can interfere with subsequent analysis by techniques like UPLC-MS/MS science.gov.

Table 2: General Sample Preparation Workflow for this compound

Step Technique Purpose Reference
1. Extraction Solvent Extraction To obtain a crude extract from the plant matrix (e.g., roots). nih.govup.ac.za
2. Fractionation Solvent-Solvent Partitioning To separate compounds into fractions based on differing polarities. nih.govup.ac.za
3. Purification Column Chromatography / TLC To isolate pure this compound from the enriched fraction. nih.gov

| 4. Deproteinization (for biological fluids) | Protein Precipitation (e.g., with acetonitrile) | To remove interfering proteins from samples like plasma before instrumental analysis. | science.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Chloroquine

Future Research Directions and Translational Perspectives in Chemical Biology

Unexplored Biological Activities and Mechanistic Niches

While sesquiterpene lactones as a class are known for their diverse biological activities, including anti-inflammatory and trypanocidal effects, the specific therapeutic potential of dehydrobrachylaenolide remains largely uncharted. nih.govdysona.orgmdpi.com Future research should focus on a comprehensive screening of this compound against a wide array of biological targets to uncover novel activities.

Key Research Areas:

Anti-inflammatory Mechanisms: The anti-inflammatory properties of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway. nih.govnih.gov It is crucial to investigate whether this compound follows this established mechanism or if it operates through a novel pathway. Detailed molecular studies are needed to elucidate its specific interactions with components of the NF-κB cascade.

Trypanocidal and Antiprotozoal Potential: Given the documented trypanocidal activity of other sesquiterpene lactones, this compound should be evaluated against various protozoan parasites, including different species and strains of Trypanosoma, Leishmania, and Plasmodium. nih.govnih.gov Mechanistic studies should aim to identify the specific cellular targets and pathways in these organisms that are disrupted by the compound.

Anticancer and Cytotoxic Properties: A thorough investigation into the cytotoxic effects of this compound against a panel of human cancer cell lines is warranted. Many sesquiterpene lactones exhibit anticancer activity, and understanding the structure-activity relationships (SAR) for this compound could lead to the development of novel oncology drug leads. nih.gov

Enzyme Inhibition Assays: Screening this compound against a broad range of enzymes, particularly those involved in inflammatory and infectious diseases, could reveal novel inhibitory activities.

This compound as a Scaffold for Chemical Probe Development

The unique chemical architecture of this compound makes it an attractive scaffold for the design and synthesis of chemical probes. These probes can be invaluable tools for identifying and validating novel drug targets and for studying complex biological processes.

Probe Development Strategies:

Affinity-Based Probes: By incorporating reporter tags such as fluorophores or biotin (B1667282) onto the this compound scaffold, researchers can create probes to visualize and identify its cellular binding partners.

Activity-Based Probes: Functional groups that can form covalent bonds with specific amino acid residues in target proteins can be introduced into the this compound structure. These activity-based probes can be used to profile the activity of entire enzyme families and to identify novel targets.

Photoaffinity Probes: The incorporation of photoreactive groups would allow for the light-induced covalent crosslinking of this compound to its biological targets, facilitating their identification.

Integration with Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound, its study should be integrated with systems biology approaches. This will allow for the analysis of its impact on complex cellular networks and pathways. wur.nltandfonline.comnih.gov

Systems Biology Methodologies:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with this compound can provide a global view of the cellular pathways it modulates.

Metabolomics: Studying the metabolic fingerprint of cells exposed to the compound can reveal its effects on cellular metabolism and identify key metabolic pathways that are perturbed.

Network Pharmacology: Computational approaches can be used to construct interaction networks between this compound, its potential protein targets, and associated disease pathways, helping to predict its therapeutic effects and potential side effects.

Advanced Synthetic Methodologies for Diversification and Library Synthesis

The development of efficient and versatile synthetic strategies is crucial for exploring the full therapeutic potential of this compound. Such methodologies will enable the creation of diverse analogs for structure-activity relationship (SAR) studies and the generation of focused chemical libraries for high-throughput screening. nih.govacs.orgchemrxiv.orgyoutube.com

Synthetic Chemistry Focus:

Total Synthesis: Refining the total synthesis of this compound will provide a reliable source of the natural product and its stereoisomers for biological evaluation. nih.gov

Derivative Synthesis: The development of modular synthetic routes will allow for the systematic modification of different parts of the this compound scaffold, enabling a thorough exploration of its SAR. researchgate.net

Focused Library Synthesis: The creation of focused libraries of this compound derivatives will facilitate the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. chemdiv.comtargetmol.comthermofisher.comtargetmol.com

Collaborative Research Opportunities and Interdisciplinary Studies

Realizing the full potential of this compound will require a collaborative and interdisciplinary approach, bringing together experts from various fields. actascientific.comfrontiersin.orguni-saarland.deuni-saarland.denih.gov

Areas for Collaboration:

Natural Product Chemistry and Synthetic Chemistry: Collaboration between natural product chemists for the isolation and characterization of this compound and synthetic chemists for the development of novel synthetic routes is essential.

Chemical Biology and Pharmacology: Chemical biologists can design and synthesize chemical probes based on the this compound scaffold, which can then be used by pharmacologists to investigate its mechanism of action and to identify novel drug targets.

Computational Biology and Experimental Biology: Computational biologists can use systems biology and network pharmacology approaches to predict the biological activities and targets of this compound, which can then be validated by experimental biologists through in vitro and in vivo studies.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of new medicines to address unmet medical needs.

Q & A

Q. What are the primary methods for isolating dehydrobrachylaenolide from natural sources, and how can purity be optimized?

this compound is typically isolated from Dicoma anomala (Asteraceae) using solvent extraction followed by chromatographic separation. After extraction with polar solvents (e.g., methanol or ethanol), column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is employed. Recrystallization in propanol at room temperature yields pure crystals, as validated by single-crystal X-ray diffraction (R factor = 0.033) . Purity optimization requires monitoring via HPLC with UV detection (λ = 210–280 nm) and comparison to synthetic standards .

Q. How is the molecular structure of this compound confirmed experimentally?

The structure is determined via single-crystal X-ray diffraction (150 K, MoKα radiation, λ = 0.71073 Å). Key parameters include:

  • Orthorhombic crystal system (space group P2₁2₁2₁) with Z = 4 and unit cell dimensions a = 9.5648 Å, b = 11.1631 Å, c = 11.5542 Å .
  • Refinement using SHELXL97 software, achieving R₁ = 0.033 and wR₂ = 0.095 for 2294 reflections . Stereochemistry is confirmed via optical rotation ([α]²⁴D +68° in CHCl₃), matching synthetic analogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the eudesmane skeleton, γ-lactone ring (δ ~170 ppm for carbonyl), and methylene groups (δ 5.2–6.0 ppm for exocyclic double bonds) .
  • IR : Strong absorption at ~1750 cm⁻¹ (γ-lactone C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) .
  • MS : ESI-MS shows [M+H]⁺ at m/z 245.1 (C₁₅H₁₆O₃) .

Q. How are crystallization conditions optimized for structural studies?

Crystallization is achieved in propanol, with slow evaporation at 150 K to stabilize the envelope conformation of the methylenecyclohexenone ring. Critical factors include solvent polarity, temperature control, and supersaturation gradients. Weak C–H⋯O interactions (e.g., C6–H6⋯O1, 2.42 Å) stabilize the crystal lattice .

Q. What methods validate the stereochemical assignment of this compound?

Absolute configuration is confirmed by comparing optical rotation data ([α]²⁴D +68°) with synthetic derivatives of known stereochemistry. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IA) with hexane/isopropanol eluents further resolves enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Apply meta-analysis frameworks (e.g., Cochrane Handbook guidelines) to assess heterogeneity using I² and H statistics . For example, if I² > 50%, conduct subgroup analyses by cell line (e.g., cancer vs. normal) or dosage ranges. Validate findings with dose-response assays (IC₅₀) and mechanistic studies (e.g., ROS inhibition) .

Q. What strategies improve synthetic yields of this compound?

Optimize key steps:

  • Lactonization : Use Mitsunobu conditions (DIAD, Ph₃P) for stereoselective γ-lactone formation .
  • Cross-conjugation : Stabilize the methylenecyclohexenone moiety via low-temperature (−78°C) Wittig reactions .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water) to isolate intermediates .

Q. How can computational modeling predict this compound’s pharmacological targets?

Use molecular docking (AutoDock Vina) with target proteins (e.g., COX-2, NF-κB). Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with QSAR models to prioritize analogs for synthesis .

Q. What experimental designs address conflicting data on this compound’s cytotoxicity?

Implement blinded, dose-escalation studies with multiple cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin). Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05). Include ROS scavengers (e.g., NAC) to isolate mechanisms .

Q. How should researchers design studies to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. Validate hits via siRNA knockdown or CRISPR-Cas9. For in vivo models, use BALB/c mice with xenograft tumors, monitoring tumor volume and biomarkers (e.g., Ki-67) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.